molecular formula C20H19FN2O3S B2525237 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034604-81-2

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2525237
CAS No.: 2034604-81-2
M. Wt: 386.44
InChI Key: KTNPXGPNRYOORL-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . The hydroxypropyl group can be introduced via a nucleophilic addition reaction, while the fluorobenzyl group is typically added through a substitution reaction using 4-fluorobenzyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The benzo[b]thiophene moiety is known to interact with various biological targets, while the fluorobenzyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is unique due to its combination of a benzo[b]thiophene core with a hydroxypropyl and fluorobenzyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-20(26,17-10-14-4-2-3-5-16(14)27-17)12-23-19(25)18(24)22-11-13-6-8-15(21)9-7-13/h2-10,26H,11-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNPXGPNRYOORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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